molecular formula C7H5F3N2O B12618168 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone CAS No. 1060801-36-6

1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone

Cat. No.: B12618168
CAS No.: 1060801-36-6
M. Wt: 190.12 g/mol
InChI Key: IWTVLAQSVHHMKI-UHFFFAOYSA-N
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Description

1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is an organic compound with a unique structure that includes a trifluoromethyl group attached to an ethanone backbone, along with an amino-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone typically involves the reaction of 2-amino-4-pyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the removal of by-products and purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-2-amine: This compound has a similar pyridine structure but lacks the trifluoromethyl group.

    2-Amino-4-methylpyridine: Another similar compound with an amino group attached to the pyridine ring.

Uniqueness

1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.

Properties

CAS No.

1060801-36-6

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-2-12-5(11)3-4/h1-3H,(H2,11,12)

InChI Key

IWTVLAQSVHHMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)C(F)(F)F)N

Origin of Product

United States

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